2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole
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Overview
Description
2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorophenyl group, a piperazine ring, a pyridinylmethylthio group, and a thiadiazole ring. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole typically involves multiple steps:
Formation of the Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.
Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenyl boronic acid or halide.
Addition of the Pyridinylmethylthio Group: This step involves the nucleophilic substitution of a halogenated pyridine derivative with a thiol group, followed by attachment to the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogens in the piperazine ring or the thiadiazole ring, potentially altering the compound’s electronic properties.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the piperazine and thiadiazole rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, 2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole has shown potential as a pharmacophore in drug design. It can interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. It has been studied for its activity against certain types of cancer, bacterial infections, and neurological disorders due to its ability to modulate specific biological pathways.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.
Mechanism of Action
The mechanism of action of 2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The fluorophenyl group can enhance binding affinity to hydrophobic pockets, while the piperazine ring can interact with polar residues. The thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions, modulating the activity of the target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(4-Chlorophenyl)piperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole
- 2-(4-(4-Methylphenyl)piperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole
- 2-(4-(4-Bromophenyl)piperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole
Uniqueness
The presence of the fluorophenyl group in 2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole imparts unique electronic properties, enhancing its binding affinity and specificity compared to its analogs. This makes it particularly valuable in drug design and other applications where precise molecular interactions are crucial.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5S2/c19-15-3-5-16(6-4-15)23-8-10-24(11-9-23)17-21-22-18(26-17)25-13-14-2-1-7-20-12-14/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVSGFUHVMLRSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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